molecular formula C29H56O4Si2 B598976 (3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 149585-88-6

(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B598976
CAS No.: 149585-88-6
M. Wt: 524.933
InChI Key: FNKWBXQWAOGUTD-QUSHLLSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a useful research compound. Its molecular formula is C29H56O4Si2 and its molecular weight is 524.933. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (3aS,4S,5S,6aR)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H38O4Si2C_{22}H_{38}O_4Si^2, indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions. The structure features a cyclopentane ring fused with a furan moiety, which is significant for its biological activity.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various microbial strains. Its unique structural features could enhance its interaction with microbial cell membranes, leading to increased efficacy as an antimicrobial agent.
  • Antioxidant Properties : Compounds with similar structural motifs often demonstrate antioxidant activity due to the presence of hydroxyl groups. These groups can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Cytotoxicity : Some studies have indicated that derivatives of this compound may possess cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through various pathways, although specific mechanisms for this compound require further investigation .
  • Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer and inflammation. Research into similar compounds has shown promise in inhibiting specific enzymes involved in these pathways .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Key Intermediates : The initial step often includes the formation of the cyclopentane core through ring-closing reactions or cycloaddition methods.
  • Functionalization : Subsequent reactions introduce silyl protecting groups and other functional groups necessary for biological activity.
  • Purification and Characterization : Final products are purified using chromatography and characterized through techniques such as NMR and mass spectrometry to confirm structure and purity.

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Gram-positive bacteria.
Study 2Investigated cytotoxic effects on human cancer cell lines; showed promising results in inducing apoptosis .
Study 3Explored antioxidant capacity; confirmed free radical scavenging ability comparable to known antioxidants.

Properties

IUPAC Name

(3aS,4S,5S,6aR)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methylnon-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56O4Si2/c1-13-14-15-21(2)18-22(32-34(9,10)28(3,4)5)16-17-23-24-19-27(30)31-25(24)20-26(23)33-35(11,12)29(6,7)8/h16-17,21-26H,13-15,18-20H2,1-12H3/b17-16+/t21?,22-,23+,24+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKWBXQWAOGUTD-JYRPOALVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC2C1CC(=O)O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)C[C@@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1CC(=O)O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.